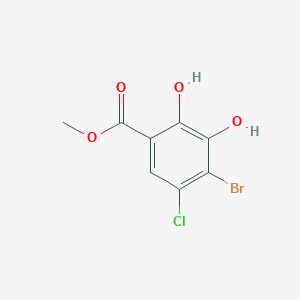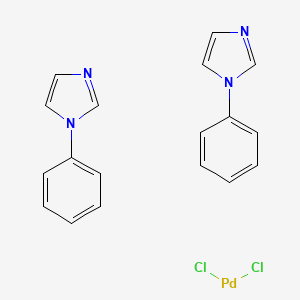
Palladium, dichlorobis(1-phenyl-1H-imidazole)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, dichlorobis(1-phenyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-phenyl-1H-imidazole ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(1-phenyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-phenyl-1H-imidazole in a suitable solvent. One common method involves dissolving palladium(II) chloride in a mixture of methanol and dichloromethane, followed by the slow addition of 1-phenyl-1H-imidazole. The reaction mixture is then refluxed at room temperature for 24 hours, resulting in a color change from light yellow to dark yellow. The solution is filtered and allowed to evaporate slowly, yielding yellow crystals of the desired compound .
Industrial Production Methods: While specific industrial production methods for palladium, dichlorobis(1-phenyl-1H-imidazole)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Palladium, dichlorobis(1-phenyl-1H-imidazole)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The palladium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like triphenylphosphine or amines in solvents such as dichloromethane or toluene.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Catalytic Reactions: Often conducted in the presence of bases like potassium carbonate and solvents like ethanol or dimethylformamide.
Major Products:
Substitution Reactions: Yield new palladium complexes with different ligands.
Oxidation and Reduction Reactions: Result in palladium species with altered oxidation states.
Catalytic Reactions: Produce coupled organic products, such as biaryls in Suzuki-Miyaura reactions.
科学的研究の応用
Palladium, dichlorobis(1-phenyl-1H-imidazole)- has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling and C-H activation.
Biology: Investigated for its potential in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用機序
The mechanism by which palladium, dichlorobis(1-phenyl-1H-imidazole)- exerts its effects involves the coordination of the palladium center with various substrates. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the transformation of reactants into products. The 1-phenyl-1H-imidazole ligands stabilize the palladium center and influence its reactivity by modulating the electronic environment around the metal.
類似化合物との比較
Palladium, dichlorobis(triphenylphosphine): Another palladium complex with triphenylphosphine ligands, commonly used in catalysis.
Palladium, dichlorobis(1-methyl-1H-imidazole): Similar to the compound but with methyl-substituted imidazole ligands.
Palladium, dichlorobis(1-benzyl-1H-imidazole): Features benzyl-substituted imidazole ligands.
Uniqueness: Palladium, dichlorobis(1-phenyl-1H-imidazole)- is unique due to the presence of the phenyl group on the imidazole ligand, which can influence the electronic properties and steric environment of the palladium center. This can result in different reactivity and selectivity compared to other palladium complexes.
特性
分子式 |
C18H16Cl2N4Pd |
|---|---|
分子量 |
465.7 g/mol |
IUPAC名 |
dichloropalladium;1-phenylimidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Pd/c2*1-2-4-9(5-3-1)11-7-6-10-8-11;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChIキー |
NMGSBXWUCWPEPQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)N2C=CN=C2.C1=CC=C(C=C1)N2C=CN=C2.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


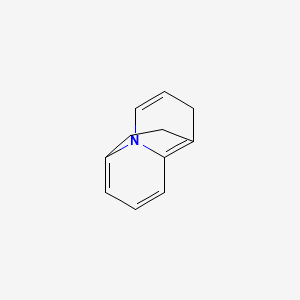

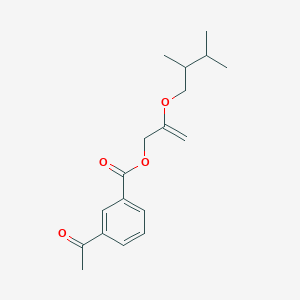
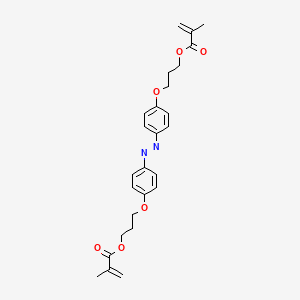
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

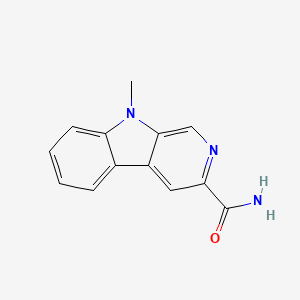
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
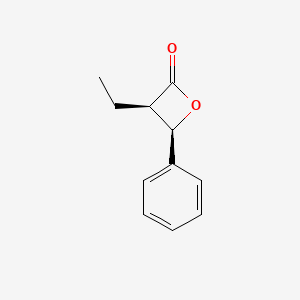
acetamido}hexanoic acid](/img/structure/B12520889.png)


![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
